

The Weinreb Amide Route: A Controlled Approach to Ketone Synthesis from Organometallic Reagents

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Compound of Interest		
Compound Name:	N,O-Dimethylhydroxylamine	
Cat. No.:	B073530	Get Quote

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation in organic chemistry. However, the direct reaction of organometallic reagents with common acylating agents like esters or acid chlorides often leads to over-addition, yielding tertiary alcohols as undesired byproducts. The use of **N,O-dimethylhydroxylamine** hydrochloride to form an N-methoxy-N-methylamide, commonly known as a Weinreb amide, provides a robust and highly selective method to produce ketones upon reaction with organometallic reagents.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations for the reaction of **N,O-dimethylhydroxylamine** with organometallic reagents.

The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone.[1][2]

I. Formation of Weinreb Amides

Weinreb amides can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the substrate's



functional group tolerance and the desired scale of the reaction.

A. From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a common and efficient method, often employing peptide coupling reagents to activate the carboxylic acid.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Carboxyli c Acid	Coupling Reagent	Base	Solvent	Time (h)	Yield (%)	Referenc e
4-Penten- 1-oic acid	Oxalyl Chloride/D MF (cat.)	-	CH ₂ Cl ₂	2	95	[3]
3- Phenylprop anoic acid	PPh₃/l₂	iPr₂NEt	CH ₂ Cl ₂	1	85	[4]
Benzoic Acid	POCl₃	DIPEA	CH ₂ Cl ₂	-	87	[5]
N-Boc-L- proline	CDI	-	THF	-	-	
Veratric acid	PPh₃/I₂	iPr2NEt	CH ₂ Cl ₂	-	83	

B. From Acid Chlorides

The reaction of acid chlorides with **N,O-dimethylhydroxylamine** hydrochloride is a straightforward method for Weinreb amide synthesis.[1]

Table 2: Synthesis of Weinreb Amides from Acid Chlorides



Acid Chloride	Base	Solvent	Temperatur e (°C)	Yield (%)	Reference
Benzoyl chloride	Pyridine	CH ₂ Cl ₂	0 to rt	90	
Cyclopropane carbonyl chloride	Pyridine	CH ₂ Cl ₂	0 to rt	85	[6]

C. From Esters

Esters can be converted to Weinreb amides using organoaluminum reagents.[1]

Table 3: Synthesis of Weinreb Amides from Esters

Ester	Reagent	Solvent	Temperatur e (°C)	Yield (%)	Reference
Methyl benzoate	Me ₂ AlCl	Toluene	0 to rt	88	[1]
Ethyl acetate	Me₃Al	CH ₂ Cl ₂	0 to rt	92	[7]

II. Reaction of Weinreb Amides with Organometallic Reagents

Once formed, the Weinreb amide is a versatile intermediate that can react with a wide range of organometallic reagents, including Grignard and organolithium reagents, to afford the corresponding ketones in high yields.[1][2]

Table 4: Synthesis of Ketones from Weinreb Amides and Organometallic Reagents



Weinreb Amide	Organomet allic Reagent	Solvent	Temperatur e (°C)	Yield (%)	Reference
N-methoxy- N- methylbenza mide	Phenylmagne sium bromide	THF	0	95	[8]
N-methoxy- N-methyl-4- bromobenza mide	n-Butyllithium	Toluene	rt	81	[9]
N-methoxy- N-methyl-3- phenylpropio namide	Methylmagne sium bromide	THF	0	92	[6]
α-siloxy Weinreb amide	n-Butyllithium	THF	-78	83	[6]
N-methoxy- N- methylaceta mide	Phenylmagne sium chloride	THF	0	90	[8]

III. Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This protocol describes a one-pot synthesis of Weinreb amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an activator.[5]

Materials:

• Carboxylic acid (1.0 equiv)



- N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
- Diisopropylethylamine (DIPEA) (3.0 equiv)
- Phosphorus oxychloride (POCl₃) (1.1 equiv)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a solution of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in CH₂Cl₂ at 0 °C, add DIPEA.
- Slowly add POCl₃ to the mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the agueous layer with CH₂Cl₂.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide and a Grignard Reagent

This protocol details the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.[8]

Materials:

- Weinreb amide (1.0 equiv)
- Grignard reagent (1.2 equiv)



Anhydrous Tetrahydrofuran (THF)

Procedure:

- Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent to the stirred solution.
- Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the resulting ketone by flash column chromatography on silica gel.

Protocol 3: Synthesis of a Ketone from a Weinreb Amide and an Organolithium Reagent

This protocol outlines the synthesis of a ketone from a Weinreb amide using an organolithium reagent.[9]

Materials:

- Weinreb amide (1.0 equiv)
- Organolithium reagent (1.1 equiv)
- Anhydrous Toluene

Procedure:

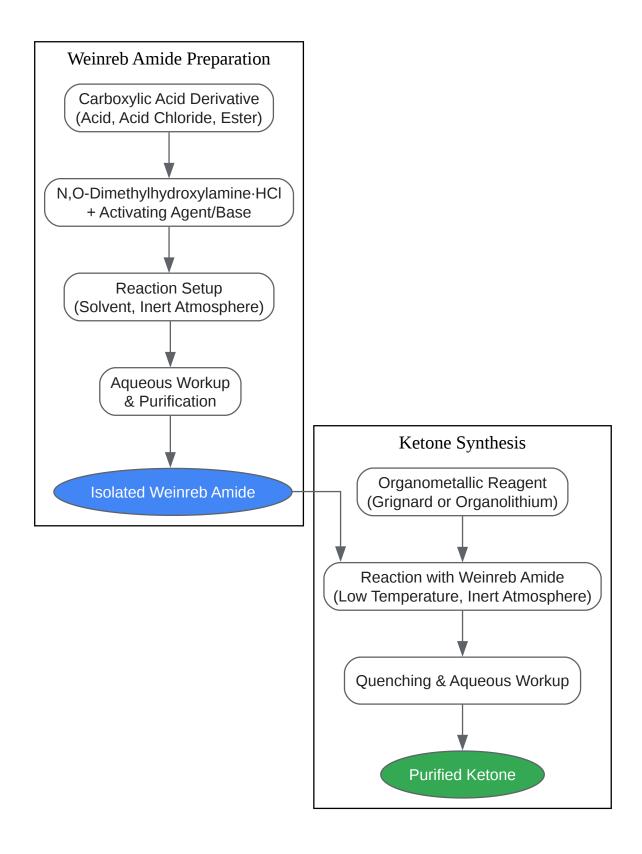


- Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the organolithium reagent dropwise to the cold, stirred solution.
- Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.
- Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with an organic solvent.
- Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
- Purify the ketone product by flash column chromatography.

IV. Visualizations

Mechanism of the Weinreb Ketone Synthesis.

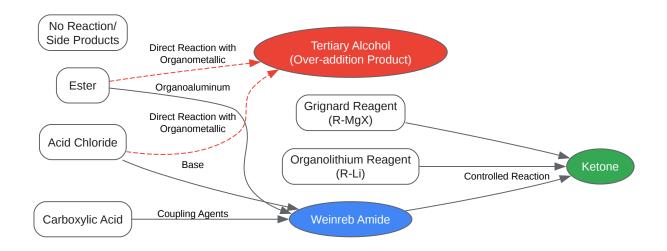




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General Experimental Workflow.





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Factors Influencing Reaction Outcome.

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